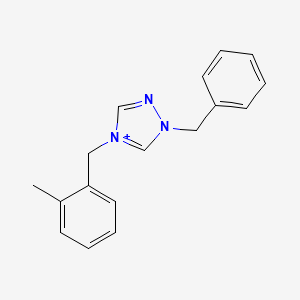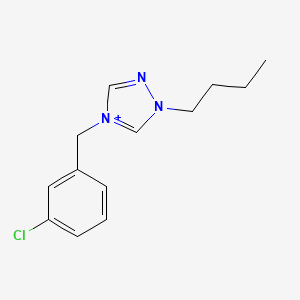
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(1-vinylpyrrolidone)-graft-(1-triacontene) (PVP-g-C30) is a novel polymer that has gained significant attention in the field of biomaterials due to its unique properties. PVP-g-C30 is a copolymer of 1-vinylpyrrolidone and 1-triacontene, which is synthesized using a free-radical polymerization method. This polymer has a high molecular weight and is highly soluble in water, making it an ideal candidate for various biomedical applications.
科学的研究の応用
Metal Binding Properties
- Crosslinked poly(N-vinylpyrrolidone) has shown potential in binding metals like Fe(III), Cu(II), and Ni(II). This property is significant in applications involving the formation of complexes with these metals (Pande et al., 2000).
Surface Functionalization of Degradable Polymers
- N-vinylpyrrolidone has been grafted onto surfaces of degradable polymers, resulting in improved wettability and biocompatibility. This has implications for biomedical applications such as cell growth and adhesion (Källrot et al., 2006).
Synthesis of Permselective Membranes
- The grafting of N-vinylpyrrolidone onto poly(tetrafluoroethylene–hexafluoropropylene–vinylidene fluoride) films has been explored for creating permselective membranes. These membranes have potential applications in filtering and removing heavy metals from solutions (Dessouki et al., 1999).
Catalysis in Organic Transformations
- Poly(vinylpyrrolidone)-grafted silica has been used as a catalyst for chemoselective reduction of aldehydes and ketones to alcohols. This shows potential for applications in organic synthesis (Ghasemi et al., 2017).
Creation of Antifouling Surfaces
- Poly(N-vinylpyrrolidone)-grafted surfaces exhibit excellent resistance to protein and bacterial adhesion, making them suitable for biomedical applications such as creating antifouling surfaces (Liu et al., 2013).
Biomedical Applications
- Poly(N-vinylpyrrolidone) modified surfaces are explored for preventing nonspecific protein adsorption, showing promise as antifouling surface modifiers in biomedical fields (Liu et al., 2013).
Biocompatible Drug Delivery Systems
- Graft copolymers of poly(N-vinylpyrrolidone) have been studied for their potential as drug delivery vehicles, indicating their use in sustained release of hydrophilic drugs (Yuan et al., 2011).
Adsorbent Media for Dye Effluents
- Polyvinylpyrrolidone/1-triacontene copolymer fibers have been used as adsorbent media for dye effluents, demonstrating their utility in environmental applications (O’Haire et al., 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves the grafting of 1-triacontene onto poly(1-vinylpyrrolidone) using a radical polymerization reaction.", "Starting Materials": [ "1-vinylpyrrolidone", "1-triacontene", "AIBN (azobisisobutyronitrile)", "toluene", "ethanol", "hexanes" ], "Reaction": [ "Polymerization of 1-vinylpyrrolidone using AIBN as a radical initiator in toluene at 70-80°C for 24 hours to obtain poly(1-vinylpyrrolidone)", "Grafting of 1-triacontene onto poly(1-vinylpyrrolidone) via radical polymerization using AIBN as a radical initiator in toluene at 70-80°C for 24 hours", "Purification of the product by precipitation in ethanol followed by washing with hexanes" ] } | |
CAS番号 |
136445-69-7 |
製品名 |
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) |
分子式 |
C15H14N2O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





